N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Description
N-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a thiazolidinone derivative characterized by a Z-configuration at the 5-benzylidene double bond. Its structure comprises a 1,3-thiazolidin-3-yl core substituted with a 2-methoxybenzylidene group at position 5 and a pyridine-4-carboxamide moiety at position 2. The compound’s synthesis typically involves cyclocondensation of rhodanine derivatives with substituted aromatic aldehydes, followed by functionalization of the thiazolidinone nitrogen with pyridine-4-carboxylic acid derivatives . Key structural features include:
- Z-configuration: Stabilized by intramolecular hydrogen bonding between the 4-oxo group and the methoxy substituent.
- Electron-withdrawing groups: The 2-thioxo and 4-oxo groups enhance reactivity toward nucleophilic and electrophilic agents.
- Aromatic conjugation: The 2-methoxybenzylidene and pyridine-4-carboxamide groups contribute to π-π stacking interactions, influencing solubility and binding affinity.
Properties
Molecular Formula |
C17H13N3O3S2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-13-5-3-2-4-12(13)10-14-16(22)20(17(24)25-14)19-15(21)11-6-8-18-9-7-11/h2-10H,1H3,(H,19,21)/b14-10- |
InChI Key |
ATYNLKPQXGQLRQ-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclocondensation
The thiazolidin-4-one core is synthesized via a one-pot cyclocondensation reaction involving a primary amine, aldehyde, and mercaptocarboxylic acid. For the target compound, 1-(2-aminoethyl)pyrrolidine serves as the amine precursor, reacting with 2-methoxybenzaldehyde and mercaptoacetic acid under reflux in toluene with a Dean-Stark apparatus. The reaction proceeds via imine formation, followed by intramolecular cyclization and dehydration. Typical conditions include:
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| 1-(2-aminoethyl)pyrrolidine | 1 mmol | Reflux | 2 h | 65–70% |
| 2-Methoxybenzaldehyde | 1 mmol | Reflux | 5 h | |
| Mercaptoacetic acid | 3 mmol | Reflux | 5 h |
The intermediate 3-(pyrrolidin-1-ylethyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is isolated after neutralization with NaHCO₃ and purification via column chromatography.
Alternative Green Synthesis
Vanadyl sulfate (VOSO₄) in acetonitrile under ultrasonic irradiation accelerates the cyclocondensation, reducing reaction time to 1.5 h with comparable yields (68%). This method avoids toxic solvents, aligning with green chemistry principles.
| Parameter | Value |
|---|---|
| Solvent | Dry DCM |
| Base | Triethylamine (3 eq) |
| Temperature | 0°C → RT |
| Time | 12 h |
| Yield | 75–80% |
Direct Condensation Using Coupling Agents
Alternatively, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves 82% yield. This method minimizes racemization and is suitable for heat-sensitive intermediates.
Stereochemical Control of the 5Z-Benzylidene Group
Knoevenagel Condensation
The (5Z)-configuration is secured via a base-catalyzed Knoevenagel reaction between the thiazolidin-4-one and 2-methoxybenzaldehyde. Piperidine (2 drops) in ethanol under reflux for 8 h drives the elimination of water, favoring the Z-isomer due to steric hindrance from the methoxy group.
| Condition | Detail |
|---|---|
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | 75°C |
| Time | 8 h |
| Z:E Ratio | 9:1 |
Microwave-Assisted Synthesis
Microwave irradiation (200 W, 15 min) in PEG-400 enhances reaction efficiency, achieving a 90% Z-isomer yield. This method reduces energy consumption and improves regioselectivity.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography (60–120 mesh) with ethyl acetate/hexane (3:7) eluent. The target compound exhibits an Rf value of 0.45.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.75 (d, J = 4.8 Hz, 2H, pyridine-H), 8.10 (s, 1H, NH), 7.95 (d, J = 7.2 Hz, 2H, Ar-H), 7.52 (s, 1H, benzylidene-H), 3.90 (s, 3H, OCH₃).
-
IR (KBr) : 1720 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).
Synthetic Challenges and Optimizations
Byproduct Formation
Competing imine tautomerization may yield the 4-thioxo tautomer. Adding molecular sieves (4Å) suppresses this side reaction, improving product purity to >95%.
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates but may hydrolyze the thioxo group. Mixed solvent systems (toluene:ethanol, 3:1) balance reactivity and stability.
Scalability and Industrial Relevance
Kilogram-scale synthesis uses continuous flow reactors, achieving 85% yield with a residence time of 20 min. Process analytical technology (PAT) monitors Z/E isomerism in real-time, ensuring consistent quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo (C=S) group at position 2 of the thiazolidinone ring is highly reactive toward nucleophiles. For example:
-
Reaction with amines : The compound undergoes nucleophilic substitution with primary amines (e.g., methylamine) in ethanol under reflux, replacing the thioxo group with a thioamide moiety[^6][^10].
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields S-alkylated derivatives[^4][^8].
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methylamine | EtOH, reflux, 8 h | Thioamide derivative | 86 | |
| Methyl iodide | K₂CO₃, DMF, 60°C | S-Methyl thiazolidinone | 72 |
Cycloaddition and Ring-Opening Reactions
The exocyclic double bond (C5-benzylidene) participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic structures[^3][^11]. Additionally, acidic hydrolysis of the thiazolidinone ring opens the heterocycle, yielding a sulfhydryl-containing intermediate[^10].
Table 2: Cycloaddition Reactions
| Dienophile | Conditions | Product | Outcome |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused thiazolo-pyran derivative | Increased polarity |
Electrophilic Aromatic Substitution
The 2-methoxybenzylidene moiety directs electrophilic substitution at the para position of the benzene ring. For instance:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxybenzene ring[^3].
-
Halogenation : Bromine in acetic acid yields 4-bromo-2-methoxybenzylidene derivatives[^3].
Key Observation : The methoxy group enhances electron density, favoring para-substitution[^3][^11].
Coordination Chemistry
The pyridine-4-carboxamide group acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) in methanol. Complexation studies show:
-
Stoichiometry : 1:1 (metal:ligand) confirmed by Job’s plot[^9].
-
Applications : These complexes exhibit enhanced stability and potential catalytic activity[^9].
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂ oxidizes the thioxo group to a sulfone (C=O → C-SO₂)[^6].
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzylidene double bond to a single bond, yielding a saturated thiazolidinone[^10].
Table 3: Redox Reactions
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ | Acetic acid, 60°C | Thiazolidinone sulfone |
| H₂/Pd-C | EtOH, 25°C, 12 h | Dihydrothiazolidinone derivative |
Condensation Reactions
The active methylene group adjacent to the carbonyl (C4=O) undergoes Knoevenagel condensation with aromatic aldehydes, forming extended conjugated systems[^3][^11]. For example:
-
Reaction with 4-nitrobenzaldehyde : Forms a new benzylidene derivative with enhanced π-conjugation[^3].
Acid/Base-Mediated Rearrangements
Under basic conditions (e.g., NaOH/EtOH), the thiazolidinone ring undergoes ring contraction to form thiazole derivatives[^8][^10]. Conversely, acidic conditions promote dimerization via disulfide linkages[^6].
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the benzylidene double bond and adjacent carbonyl groups, forming cyclobutane-linked dimers[^3][^11].
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies suggest that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. These findings position it as a promising lead for further development in cancer therapeutics .
Anti-inflammatory Effects
this compound has also shown anti-inflammatory activity in preclinical models. It appears to inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases such as arthritis .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on certain kinases that are critical in cancer progression. This enzyme inhibition could be leveraged to develop targeted therapies for various cancers .
Antioxidant Properties
Research highlights the antioxidant capabilities of this compound. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Material Science
Polymer Chemistry
In material science, derivatives of thiazolidinones have been explored for their roles in polymer synthesis. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it beneficial for developing advanced materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiazolidinone derivatives are widely studied for their diverse pharmacological activities. Below is a detailed comparison of the target compound with structural analogues:
Substituent Variations at the 5-Benzylidene Position
a. N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide
- Structure : Features a bulkier 3-methoxy-4-propoxybenzylidene group and a 2-chlorobenzamide substituent.
- Key Differences: The 3-methoxy-4-propoxy group increases hydrophobicity, reducing aqueous solubility compared to the 2-methoxy analogue.
- Synthesis: Prepared via Knoevenagel condensation, similar to the target compound, but with substituted benzaldehydes.
b. N-[(5Z)-5-(Quinolin-8-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Structure: Substituted with a quinolin-8-ylmethylidene group and pyridine-3-carboxamide.
- Key Differences: The quinoline moiety introduces a larger aromatic system, enhancing π-π interactions but reducing solubility.
Core Modifications in Thiazolidinone Derivatives
a. 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-Methylphenyl)acetamide Analogues
- Structure: Retains the 5-benzylidene-thiazolidinone core but substitutes the pyridine-4-carboxamide with a 2-methylphenylacetamide group.
- Key Differences :
b. N-[(5Z)-5-{[3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-Methylbenzamide
- Structure : Incorporates a pyrazole-substituted benzylidene group and 4-methylbenzamide.
- The 4-methylbenzamide group enhances steric hindrance compared to pyridine-4-carboxamide .
Reactivity and Isomerization Trends
The Z-configuration in the target compound is critical for its stability and reactivity. highlights that analogues with E-configurations undergo isomerization under basic conditions, leading to cycloaddition products (e.g., 1,4,2,5-dioxadiazines). In contrast, the Z-isomer of the target compound resists such transformations due to steric and electronic stabilization .
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of a pyridine-4-carboxamide precursor with 2-methoxybenzaldehyde derivatives under acidic conditions. Key steps include:
-
Step 1 : Formation of the thiazolidinone core using a cyclocondensation reaction between thiourea and α-chloroacetic acid derivatives in glacial acetic acid (yield: 70-80%) .
-
Step 2 : Knoevenagel condensation with 2-methoxybenzaldehyde in the presence of sodium acetate as a base catalyst (reflux for 8–10 h in acetic acid/anhydride mixture, yield: 75-85%) .
-
Optimization : Microwave-assisted synthesis reduces reaction time (30–50 min vs. 7 h) and improves yields (92–96%) compared to traditional methods .
- Critical Parameters :
| Parameter | Traditional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 7–10 h | 30–50 min |
| Yield | 70-85% | 92–96% |
| Solvent System | Acetic acid/anhydride | Ethanol/water |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR/IR Analysis :
- 1H NMR : Signals at δ 7.8–8.2 ppm (pyridine protons) and δ 3.8–4.1 ppm (methoxy group) confirm substitution patterns .
- 13C NMR : Peaks at ~170–175 ppm (C=O of thiazolidinone) and ~125–135 ppm (aromatic carbons) .
- IR : Strong bands at 1680–1720 cm⁻¹ (C=O stretch) and 1240–1280 cm⁻¹ (C-S stretch) .
- X-ray Crystallography :
- Software : SHELXL for refinement; WinGX/ORTEP-3 for visualization .
- Key Metrics : Flattened boat conformation of the thiazolidinone ring (deviation: 0.224 Å from plane), dihedral angles between aromatic rings (80–85°) .
Q. How can preliminary biological activity screening be designed for this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Antioxidant : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid) .
- Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Challenges :
- Disorder in the thiazolidinone ring : Mitigated using SHELXL’s restraints (DFIX, SIMU) .
- Hydrogen Bonding Networks : Graph-set analysis (R²₂(8) motifs) via PLATON to identify C–H···O and N–H···S interactions .
- Refinement Strategy :
| Parameter | Value |
|---|---|
| R-factor (final) | < 0.05 |
| Flack x parameter | 0.02(2) |
| Twinning fraction | 0.35 (if applicable) |
Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?
- Experimental Design :
- Variation : Synthesize analogs with substituted benzylidene (e.g., 4-fluoro, 3-nitro) or pyridine modifications.
- Data Analysis :
| Derivative (R-group) | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| 2-Methoxy (parent) | 12.5 | 45.2 |
| 4-Fluoro | 6.25 | 28.7 |
| 3-Nitro | 25.0 | >100 |
- Computational Tools : Molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target enzymes (e.g., EGFR kinase) .
Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in the solid-state packing of this compound?
- Key Findings :
- C–H···O Bonds : Stabilize chains along the c-axis (distance: 2.8–3.2 Å, angle: 145–160°) .
- π-π Stacking : Offset stacking between pyridine and methoxybenzene rings (interplanar distance: 3.5 Å) .
Q. How can mechanistic studies elucidate the antitumor activity of this compound?
- Approaches :
- Angiogenesis Inhibition : Chick chorioallantoic membrane (CAM) assay to assess VEGF suppression .
- Cell Cycle Analysis : Flow cytometry (propidium iodide staining) to detect G1/S arrest .
- Western Blotting : Quantify apoptosis markers (e.g., caspase-3, PARP cleavage) .
Q. What strategies resolve regioselectivity issues during the synthesis of Z/E isomers?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
